molecular formula C9H12N2O4S B1288400 Ethyl 4-(hydrazinesulfonyl)benzoate CAS No. 89862-27-1

Ethyl 4-(hydrazinesulfonyl)benzoate

Cat. No.: B1288400
CAS No.: 89862-27-1
M. Wt: 244.27 g/mol
InChI Key: QHEKOEKOWFGCLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydrazinesulfonyl)benzoate typically involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydrazinesulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(hydrazinesulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydrazinesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and sulfonyl groups play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(hydrazinosulfonyl)benzoate
  • Benzoic acid, 4-(hydrazinosulfonyl)-, ethyl ester

Uniqueness

Ethyl 4-(hydrazinesulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazine and sulfonyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 4-(hydrazinesulfonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)16(13,14)11-10/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEKOEKOWFGCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599570
Record name Ethyl 4-(hydrazinesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89862-27-1
Record name Ethyl 4-(hydrazinesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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